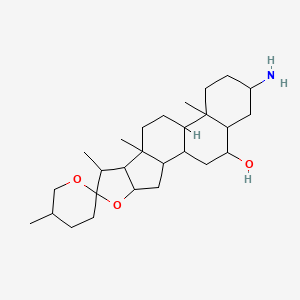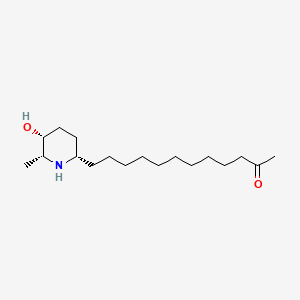
Cassine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cassine is a citraconoyl group.
Wissenschaftliche Forschungsanwendungen
Anatomical and Taxonomic Studies
- Bark Structure Analysis: A detailed anatomical study of the bark of Cassine species in southern Africa (including this compound peragua and this compound parvifolia) reveals significant insights into its bark structure, which is crucial for understanding intergeneric relationships within the Cassinoideae subfamily. Six distinct bark types were identified, correlating with generic subdivisions (Archer & Van Wyk, 1993).
- Wood Structure Analysis: Comparative anatomical studies of the wood of this compound species show that wood structure can be diagnostic at the supraspecific level. Various features like scalariform perforation plates and septate fibers provide taxonomic value, particularly for generic delimitation (Archer & Van Wyk, 1993).
- Taxonomic Revision: this compound has undergone taxonomic revision based on new evidence from palynology, macromorphology, and anatomy. This revision has led to a clearer understanding of its generic status and its segregation into more homogeneous taxonomic units (Archer & Van Wyk, 1997).
Pharmacological Applications
- Antimicrobial Properties: this compound alkaloids extracted from Senna racemosa leaves have shown antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and antifungal activity against Candida albicans (Sansores-Peraza et al., 2000).
- Anti-inflammatory and Anti-hyperalgesic Effects: this compound has been evaluated for its anti-nociceptive and anti-inflammatory effects in both acute and chronic inflammatory and neuropathic pain models. It was found to reduce mechanical and thermal nociception and suppress myeloperoxidase activity in mouse models (Silva et al., 2012).
- Antidepressant and Anxiolytic Activity: this compound albens, a species of this compound, has shown significant antidepressant activity in rodent models. It also exhibited anxiolytic effects, substantiating its traditional use in the treatment of psychosomatic disorders (Patil et al., 2012).
Other Applications
- Asymmetric Synthesis: Research has been conducted on the asymmetric synthesis of (+)-iso-6-cassine, using methods such as lipase-catalyzed resolution and enantioselective Overman rearrangement. This demonstrates the chemical interest in this compound compounds in synthetic chemistry (Singh et al., 2007).
Eigenschaften
CAS-Nummer |
5227-24-7 |
|---|---|
Molekularformel |
C18H35NO2 |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one |
InChI |
InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1 |
InChI-Schlüssel |
QPRMGHKASRLPJP-FGTMMUONSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CC[C@@H](N1)CCCCCCCCCCC(=O)C)O |
SMILES |
CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |
Kanonische SMILES |
CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |
Synonyme |
12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one cassine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



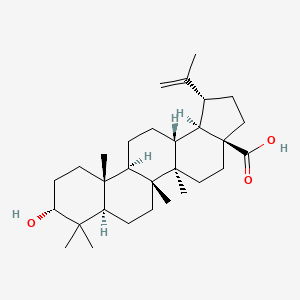
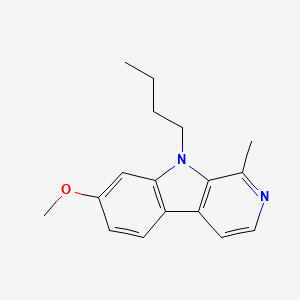

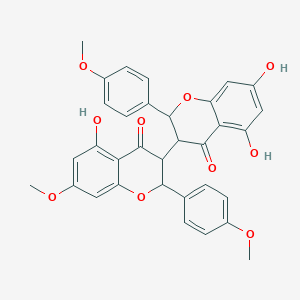

![methyl (4aR,6aR,8S,9R,11aR,11bR)-4,4,9,11b-tetramethyltetradecahydro-9,11a-methanocyclohepta[a]naphthalen-8-yl rel-malonate](/img/structure/B1210551.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)
![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)
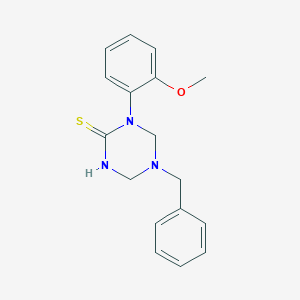
![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)
